molecular formula C10H10N6O5 B4540468 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4540468
M. Wt: 294.22 g/mol
InChI Key: FKNPYNKUMISSEK-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Nitration: The pyrazole rings are then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at specific positions.

    Coupling Reaction: The nitrated pyrazole intermediates are coupled through a condensation reaction with an appropriate ethanone derivative under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and to maximize yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation Products: Nitroso derivatives, higher oxidation state compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with substituted functional groups in place of nitro groups.

Scientific Research Applications

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: In the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and pyrazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Lacks one nitro group compared to the target compound.

    1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(1H-PYRAZOL-1-YL)ETHAN-1-ONE: Lacks one nitro group on the second pyrazole ring.

Uniqueness: 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of two nitro-substituted pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O5/c1-6-10(16(20)21)7(2)14(11-6)9(17)5-13-4-3-8(12-13)15(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNPYNKUMISSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

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